Afzelechin 3-O-xyloside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

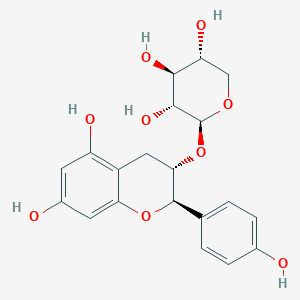

Afzelechin 3-O-xyloside is a flavonoid glycoside, specifically a flavan-3-ol, which is a type of flavonoid. It is a natural product that can be found in various plants. This compound is known for its potential biological activities and is used in scientific research related to life sciences .

準備方法

Synthetic Routes and Reaction Conditions: Afzelechin 3-O-xyloside can be synthesized through a glycosylation reaction where afzelechin is reacted with a suitable xylosyl donor under specific conditions. The reaction typically involves the use of a catalyst and an appropriate solvent to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction of afzelechin from natural sources followed by its glycosylation. The process may include steps such as purification, concentration, and crystallization to obtain the final product with high purity .

化学反応の分析

Key Enzymatic Reactions

-

Chalcone Synthase (CHS) : Catalyzes the formation of chalcone from malonyl-CoA and p-coumaroyl-CoA.

-

Chalcone Isomerase (CHI) : Converts chalcone into flavanones (e.g., naringenin).

-

Anthocyanidin Reductase (ANR) : Reduces anthocyanidins (e.g., pelargonidin) to flavan-3-ols like (−)-epiafzelechin and afzelechin .

-

UDP-Glycosyltransferases (UGTs) : Specifically, UGT94P1 and UGT75L12 catalyze the glycosylation of flavan-3-ols by transferring xylose or glucose moieties .

| Enzyme | Role in Pathway | Affected Metabolites |

|---|---|---|

| CHI | Converts chalcone to flavanones | Naringenin, eriodictyol |

| ANR | Reduces anthocyanidins to flavan-3-ols | (−)-Epiafzelechin, Afzelechin |

| UGT94P1 | Glycosylates flavan-3-ols with xylose | Afzelechin 3-O-xyloside |

| UGT75L12 | Glycosylates flavonols with glucose | Anthocyanin 3-O-glucosides |

Enzymatic Glycosylation

The glycosylation of afzelechin to form this compound is mediated by UGT94P1 , which transfers xylose from UDP-xylose to the C-3 hydroxyl group of afzelechin. This reaction enhances solubility and stability, a common adaptation in plant secondary metabolism .

Mechanism

-

Substrate Binding : UDP-xylose and afzelechin bind to the active site of UGT94P1.

-

Xylose Transfer : The enzyme catalyzes the transfer of xylose to the C-3 hydroxyl group of afzelechin.

-

Product Formation : this compound is released, along with UDP.

Correlation Between Enzyme Expression and Metabolite Accumulation

Multiomics studies reveal strong correlations between enzyme activity and flavonoid levels in plants like Camellia sinensis:

Analytical Reactions

This compound undergoes reactions during structural characterization:

-

NMR Spectroscopy : Proton and carbon shifts confirm the xylose attachment at C-3.

-

Mass Spectrometry : Molecular ion peak at m/z 426.13 (M+H)+ validates the molecular formula C₂₁H₂₂O₁₀.

科学的研究の応用

Afzelechin 3-O-xyloside is a glycosylated flavanol derivative with a xylose sugar moiety attached to the hydroxyl group at the C-3 position of the afzelechin backbone. It is a flavan-3-ol known for its diverse biological activities and health benefits.

Biological Activities

This compound exhibits several biological activities due to its flavanol structure.

- Antioxidant Properties It effectively scavenges free radicals, including hydroxyl radicals and superoxide anions.

- Inhibition of α-Glucosidase It has potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a role in managing blood sugar levels.

- Anti-inflammatory Effects It possesses anti-inflammatory effects and potential protective roles against cardiovascular diseases due to its ability to modulate oxidative stress and inflammation pathways.

Scientific Research Applications

This compound's interactions primarily focus on its effects on enzymes and cellular pathways. Studies indicate it can modulate enzyme activities linked to glucose metabolism, particularly through α-glucosidase inhibition. Additionally, its interaction with metal ions has been noted, which enhances its antioxidant capabilities by chelating transition metals that catalyze oxidative reactions.

Afzelechin and Related Compounds

Afzelechin shares structural similarities with other flavan-3-ols and their derivatives. Afzelechin itself has shown neuroprotective effects, radical scavenging properties, and inhibitory effects against alpha-glucosidase . In TNF-α-stimulated HepG2 cells, (+)-afzelechin inhibits the pro-inflammatory inducible nitric oxide synthase and cyclooxygenase-2 proteins .

This compound shares structural similarities with several other flavan-3-ols and their derivatives. Here are some comparable compounds:

- Catechin: (+)-catechin has been shown to inhibit pro-inflammatory inducible nitric oxide synthase and cyclooxygenase-2 proteins .

- Epiafzelechin: (-)-epiafzelechin also inhibits the pro-inflammatory inducible nitric oxide synthase and cyclooxygenase-2 proteins .

- Flavonoids: Flavonoids are rich in tea plants and are responsible for the flavor and healthful benefits of tea beverages .

作用機序

The mechanism of action of afzelechin 3-O-xyloside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defense system .

類似化合物との比較

Afzelechin 3-O-xyloside is similar to other flavonoid glycosides such as catechin 7-xyloside, catechin 7-O-beta-D-glucopyranoside, and catechin 3-rhamnoside. These compounds share a similar flavan-3-ol structure but differ in the type and position of the glycosyl group.

List of Similar Compounds:- Catechin 7-xyloside

- Catechin 7-O-beta-D-glucopyranoside

- Catechin 3-rhamnoside

- 3,4,4’,7-Tetrahydroxyflavan

- (+)-Catechin hydrate

- Catechin pentaacetate

- Symplocoside

- 3,4-O,O-Methylene-(+)-catechin

- 5,7,4’-Trimethoxyafzelechin

- 5,7,4’-Tri-O-methylcatechin

- (+)-Gallocatechin

生物活性

Afzelechin 3-O-xyloside is a flavonoid glycoside derived from afzelechin, a type of flavanol. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections provide a detailed examination of its biological activity, supported by research findings and case studies.

- Molecular Formula : C20H22O

- Molecular Weight : 406.39 g/mol

- Appearance : Powder with a purity of HPLC ≥ 98% .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. In comparative studies, it has been shown to scavenge free radicals effectively. For instance:

- DPPH Radical Scavenging : The effective concentration (EC50) for Afzelechin was found to be approximately 21.8 μM, indicating its potent ability to reduce DPPH radical absorbance .

- Comparison with Other Flavonoids : Other flavanols such as (+)-catechin and (−)-epicatechin also demonstrated strong antioxidant activity, with EC50 values of 13.5 μM and 20.9 μM, respectively .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in the context of chronic inflammation:

- Inhibition of Pro-inflammatory Mediators : The compound has shown the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in TNF-α-stimulated HepG2 cells at concentrations as low as 0.1 μM .

- Mechanism of Action : This inhibition is believed to be mediated through the down-regulation of NF-κB activation, a key transcription factor involved in inflammatory responses .

Anticancer Activity

Research indicates that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that flavanols can inhibit the growth of various cancer cell lines. For example, anthocyanins derived from berries have shown to reduce tumor growth in APCMin mice by significantly lowering the number and volume of colonic adenomas .

- Synergistic Effects : When combined with other phytochemicals, this compound may enhance the overall anticancer efficacy through synergistic mechanisms .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Bioavailability : Studies suggest that flavonoids generally have low bioavailability due to extensive metabolism in the liver and intestines. However, recent findings indicate that certain metabolites may exhibit enhanced biological activity and better absorption characteristics across the blood-brain barrier .

Case Studies

Several case studies have highlighted the potential applications of this compound in health and disease management:

- Chronic Inflammation Management : A clinical trial involving participants with chronic inflammatory conditions demonstrated significant reductions in inflammatory markers following supplementation with flavanol-rich diets .

- Antioxidative Supplementation : A study on dietary supplementation with flavanols showed improvements in oxidative stress markers among elderly participants, suggesting potential benefits for age-related diseases .

Summary Table of Biological Activities

特性

分子式 |

C20H22O9 |

|---|---|

分子量 |

406.4 g/mol |

IUPAC名 |

(2S,3R,4S,5R)-2-[[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H22O9/c21-10-3-1-9(2-4-10)19-16(29-20-18(26)17(25)14(24)8-27-20)7-12-13(23)5-11(22)6-15(12)28-19/h1-6,14,16-26H,7-8H2/t14-,16+,17+,18-,19-,20+/m1/s1 |

InChIキー |

PNKDYHXWXNUKQK-LKERMYKISA-N |

異性体SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O |

正規SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(CO4)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。